

crystal structure data for 2-phenoxy-pyrimidine derivatives

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Compound of Interest

Compound Name: *5-Bromo-2-(2-iodo-phenoxy)-pyrimidine*

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Title: Comparative Guide to Structural Determination of 2-Phenoxy-Pyrimidine Derivatives: X-Ray Crystallography vs. MicroED vs. In Silico Prediction

Executive Summary

The 2-phenoxy-pyrimidine scaffold is a privileged structure in both medicinal chemistry and agrochemical development. It serves as the core pharmacophore for potent SecA inhibitors targeting bacterial pathogens[1] and is a widely patented structural motif for broad-spectrum herbicides[2][3]. Because the ether linkage (C–O–C) allows for significant conformational flexibility, determining the exact dihedral angle between the pyrimidine and phenyl rings is critical for Structure-Based Drug Design (SBDD).

As a Senior Application Scientist, I have evaluated multiple platforms for resolving the 3D conformations of these derivatives. This guide objectively compares the performance, experimental requirements, and data outputs of X-Ray Crystallography, Microcrystal Electron Diffraction (MicroED), and In Silico Prediction, providing actionable protocols and comparative data to help drug development professionals choose the optimal structural biology workflow.

Structural Characteristics of 2-Phenoxy-Pyrimidine Derivatives

The biological efficacy of 2-phenoxy-pyrimidine derivatives is heavily dictated by their crystal packing and intramolecular geometry. The ether oxygen atom acts as a flexible hinge, while the nitrogen atoms on the pyrimidine ring serve as critical hydrogen-bond acceptors[4][5].

Below is a quantitative comparison of the crystallographic parameters for three key derivatives, obtained via single-crystal X-ray diffraction.

Table 1: Comparative Crystallographic Data of 2-Phenoxy-Pyrimidine Analogues

Compound	Molecular Formula	Space Group	Unit Cell Parameters (Å)	Dihedral Angle (Rings)	C-O-C Bond Angle
2-Phenoxy pyrimidine[6][7]	C ₁₀ H ₈ N ₂ O	Monoclinic	a=10.859, b=20.181, c=8.133	75.9° & 79.3°	N/A
4-Amino-2-phenoxy pyrimidine[4][5]	C ₁₀ H ₉ N ₃ O	Monoclinic (P2 ₁ /n)	a=8.844, b=12.121, c=9.041	76.8°	119.07°
2-(o-Tolyloxy) pyrimidine[8]	C ₁₁ H ₁₀ N ₂ O	Orthorhombic	a=7.519, b=12.799, c=20.323	84.3° & 87.4°	118.13°

*Note: Two values indicate two independent molecules in the asymmetric unit.

Key Insight: The addition of a methyl group in the ortho position of the phenyl ring (as seen in 2-(o-Tolyloxy)pyrimidine) forces a steric clash, widening the dihedral angle to ~84°–87° compared to the ~76° seen in the unsubstituted 2-phenoxy pyrimidine[6][8]. This structural nuance directly impacts how the ligand fits into tight enzymatic binding pockets.

Comparison of Structural Determination Platforms

To obtain the data shown above, researchers must choose an appropriate structural determination platform. Here is an objective comparison of the three primary methodologies used today.

A. X-Ray Crystallography (The Gold Standard)

- Performance: Provides the highest resolution (often $<1.0 \text{ \AA}$ for small molecules) and unambiguous assignment of absolute stereochemistry.
- Limitation: Requires large, well-ordered macroscopic crystals ($>50 \text{ \mu m}$). 2-phenoxy-pyrimidine derivatives are often highly hydrophobic and prone to forming twinned crystals (as observed with 4-amino-2-phenoxy-pyrimidine, which forms a non-merohedral twin)[4][5].

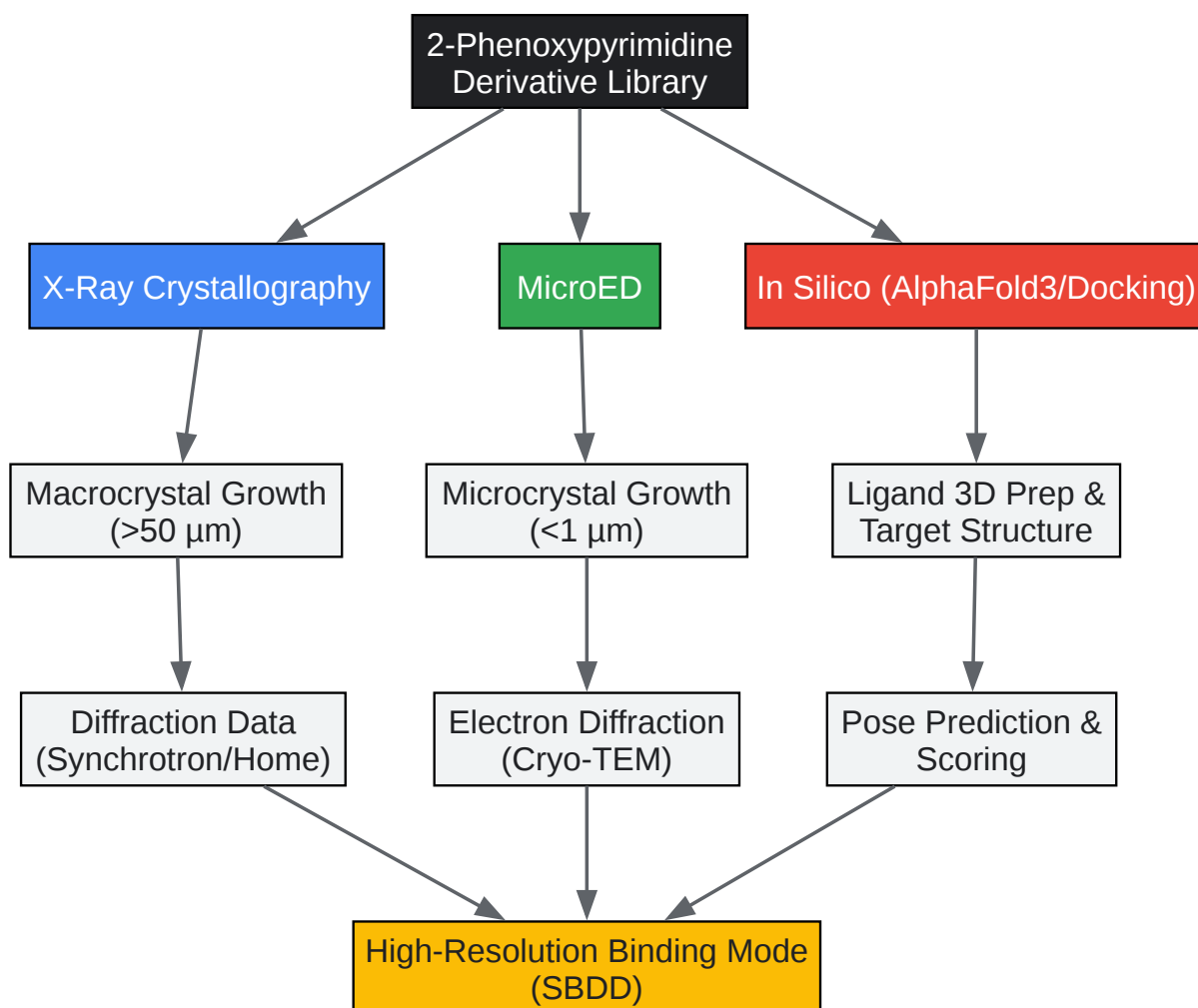
B. Microcrystal Electron Diffraction (MicroED)

- Performance: Utilizes a Cryo-TEM to collect electron diffraction data from vanishingly small crystals ($<1 \text{ \mu m}$). Electrons interact with matter much more strongly than X-rays.
- Advantage for Pyrimidines: Overcomes the primary bottleneck of X-ray crystallography. If a 2-phenoxy-pyrimidine derivative crashes out of solution as a microcrystalline powder rather than forming large crystals, MicroED can still solve the structure at atomic resolution.

C. In Silico Prediction & Docking (AlphaFold3 / Glide)

- Performance: Rapid, high-throughput generation of binding poses without the need for physical synthesis or crystallization.
- Limitation: While highly accurate for rigid scaffolds, the flexible ether linkage in 2-phenoxy-pyrimidines can lead to false-positive poses if the scoring function does not properly penalize unfavorable dihedral angles.

Workflow Visualization



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Caption: Comparative workflow for resolving 2-phenoxy-pyrimidine structures via X-ray, MicroED, and In Silico methods.

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis and macroscopic crystallization of 4-amino-2-phenoxy pyrimidine, optimized for X-ray diffraction[4][5].

Step-by-Step Methodology: 4-Amino-2-phenoxy pyrimidine Crystallization

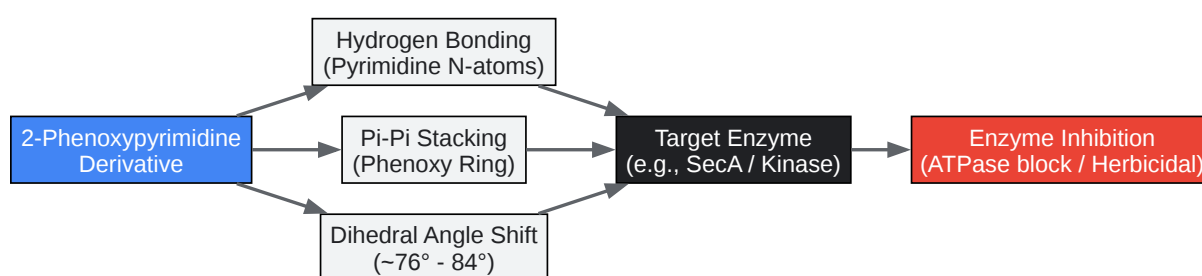
Causality Note: The choice of a biphasic/mixed solvent system (Water/THF followed by Chloroform extraction) is deliberate. The initial aqueous/THF environment facilitates the nucleophilic aromatic substitution, while the subsequent slow evaporation of chloroform provides the ideal thermodynamic kinetics for ordered crystal lattice formation.

- **Reagent Preparation:** Dissolve 1.88 g (20 mmol) of phenol and 0.80 g (20 mmol) of sodium hydroxide in 50 mL of deionized water[4][5]. Reasoning: NaOH deprotonates the phenol to form the highly nucleophilic phenoxide ion.
- **Substrate Addition:** Dissolve 2.60 g (20 mmol) of 4-amino-2-chloropyrimidine in 50 mL of Tetrahydrofuran (THF)[4][5]. Add this dropwise to the aqueous phenoxide solution.
- **Reaction Execution:** Heat the mixture under reflux for 4 hours[4][5]. Monitor via TLC (n-heptane/ethyl acetate) until the starting material is consumed.
- **Extraction & Drying:** Quench the reaction with water and extract the organic phase using chloroform. Dry the chloroform fraction over anhydrous sodium sulfate[4][5]. Reasoning: Removing trace water is critical; residual water molecules can intercalate into the lattice, causing crystal defects or unwanted polymorphs.
- **Crystal Growth (Slow Evaporation):** Filter the dried chloroform solution into a clean crystallization dish. Cover loosely with foil (punctured with a needle) and allow the solvent to evaporate slowly at room temperature (20–25°C)[4][5].
- **Harvesting:** After 3–5 days, colorless, well-shaped macroscopic crystals will form[4][5]. Mount a crystal measuring approximately 0.40 × 0.20 × 0.10 mm onto a glass fiber for data

collection on a diffractometer (e.g., Bruker SMART APEX) at 120 K[4][5].

Structural Interaction & Mechanism of Action

Once the crystal structure is determined, the data is used to map how the 2-phenoxy-pyrimidine derivative interacts with its biological target. For example, when these derivatives are used as SecA inhibitors (an essential bacterial ATPase), the pyrimidine core forms critical hydrogen bonds, while the phenoxy ring engages in hydrophobic packing[1].



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Caption: Mechanistic pathway showing how structural features of 2-phenoxy-pyrimidines drive enzyme inhibition.

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